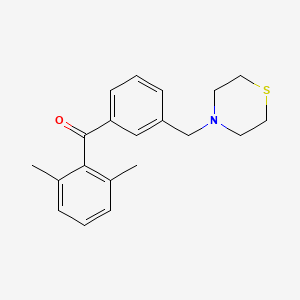

2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C20H23NOS It is a benzophenone derivative, characterized by the presence of a thiomorpholine group attached to the benzophenone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,6-dimethylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone can undergo various types of chemical reactions, including:

Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the benzophenone core.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Aplicaciones Científicas De Investigación

2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research, including:

Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.

Industry: Utilized in the production of UV-curable coatings and inks.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone involves the absorption of UV light, leading to the excitation of electrons and the generation of reactive species such as free radicals. These reactive species can initiate polymerization reactions or cause damage to cellular components in biological systems. The molecular targets and pathways involved include DNA, proteins, and cell membranes, which can be disrupted by the reactive species generated.

Comparación Con Compuestos Similares

Similar Compounds

Benzophenone: A simpler derivative without the thiomorpholine group.

4-Methylbenzophenone: Contains a methyl group at the para position of the benzophenone core.

Thiomorpholine: The parent compound of the thiomorpholine group.

Uniqueness

2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone is unique due to the presence of both the 2,6-dimethyl groups and the thiomorpholine group, which confer distinct chemical and physical properties. These modifications enhance its photoinitiating ability and broaden its range of applications compared to simpler benzophenone derivatives.

Actividad Biológica

2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone is a compound belonging to the benzophenone family, known for its applications as a UV filter in various cosmetic and pharmaceutical formulations. This article aims to explore the biological activity of this compound, focusing on its effects on cellular mechanisms, potential toxicity, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 898763-19-4

- Molecular Formula : C16H19NOS

- Molecular Weight : 283.40 g/mol

Biological Activity Overview

Benzophenones, including this compound, have been studied for their biological effects, particularly regarding their roles as endocrine disruptors and their potential cytotoxicity.

- UV Absorption : Benzophenones absorb UV radiation, protecting skin cells from damage. This property is crucial in preventing photoaging and skin cancers.

- Endocrine Disruption : Some studies suggest that certain benzophenones can mimic or interfere with hormone functions, potentially leading to reproductive and developmental issues in humans and wildlife .

- Cytotoxicity : Research indicates that exposure to benzophenones may induce oxidative stress in cells, leading to apoptosis (programmed cell death) and genotoxic effects .

Study 1: Cytotoxic Effects on MCF-7 Cells

A study investigated the effects of a mixture of xenobiotics, including various benzophenones, on MCF-7 breast cancer cells. The findings revealed:

- Metabolomic Changes : Exposure altered metabolites related to cell proliferation and oxidative stress.

- Gene Expression : Significant changes were observed in genes associated with the cell cycle and genotoxicity pathways .

Study 2: Safety Assessment of Benzophenones

A comprehensive safety assessment evaluated the mutagenicity and carcinogenic potential of benzophenones. Key findings included:

- Non-Mutagenic Properties : Benzophenones such as 2,6-Dimethyl-3'-thiomorpholinomethyl were found to be non-mutagenic based on available animal data.

- Carcinogenicity Concerns : While some benzophenones showed equivocal evidence of carcinogenicity in specific models (e.g., Benzophenone-3), others did not show significant risk .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2,6-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-5-3-6-16(2)19(15)20(22)18-8-4-7-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGIZBWECUOTSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643373 |

Source

|

| Record name | (2,6-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-19-4 |

Source

|

| Record name | (2,6-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.